molecular formula C16H17BrN6O3 B11992395 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11992395
M. Wt: 421.25 g/mol
InChI Key: MFJFWNUGIXIQID-GIJQJNRQSA-N
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Description

“8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one” typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-bromobenzaldehyde with a suitable hydrazine derivative under acidic or basic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with a purine precursor in the presence of a catalyst or under thermal conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of “8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one” depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Interfering with nucleic acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
  • 8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
  • 8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Uniqueness

The uniqueness of “8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one” lies in the presence of the bromine atom, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17BrN6O3

Molecular Weight

421.25 g/mol

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H17BrN6O3/c1-22-13-12(14(24)20-16(22)25)23(7-8-26-2)15(19-13)21-18-9-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,21)(H,20,24,25)/b18-9+

InChI Key

MFJFWNUGIXIQID-GIJQJNRQSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CCOC

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CCOC

Origin of Product

United States

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